

An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid

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Compound of Interest

Compound Name: 4-Methyl-2-pentenoic acid

Cat. No.: B078204

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methyl-2-pentenoic acid**, a methyl-branched unsaturated fatty acid. The information presented herein is intended to support research, development, and application of this compound in various scientific fields. All quantitative data has been summarized into clearly structured tables for ease of comparison, and detailed experimental protocols for key methodologies are provided.

Chemical and Physical Properties

4-Methyl-2-pentenoic acid, identified by the CAS number 10321-71-8, is an organic compound with a five-carbon chain, a double bond at the second carbon, and a methyl group at the fourth position.^[1] It belongs to the class of methyl-branched fatty acids.^[2] The presence of both a carboxylic acid functional group and a carbon-carbon double bond makes it a versatile molecule for chemical synthesis.^[1]

Table 1: Chemical Identifiers for **4-Methyl-2-pentenoic Acid** and its Isomers

Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-Methyl-2-pentenoic acid	10321-71-8[1][3]	C ₆ H ₁₀ O ₂	114.14[2][4]
(2E)-4-Methyl-2-pentenoic acid	16666-43-6	C ₆ H ₁₀ O ₂	114.142
2-Methyl-4-pentenoic acid	1575-74-2	C ₆ H ₁₀ O ₂	114.14

Table 2: Physical and Chemical Properties of **4-Methyl-2-pentenoic Acid**

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Odor	Fatty, fruity, blackberry, tea-like[5]
Boiling Point	203-204 °C at 760 mmHg[6]
Melting Point	34-35 °C[6]
Density	0.950-0.960 g/cm ³ at 25 °C[6]
Refractive Index	1.442-1.453 at 20 °C[6]
Solubility	Slightly soluble in water; Soluble in acetone, ether, and ethanol[5]
Flash Point	87.78 °C (190.00 °F) TCC[6]

Synthesis of 4-Methyl-2-pentenoic Acid

A common and effective method for the synthesis of β -hydroxy esters, which can be subsequently dehydrated to α,β -unsaturated esters and then hydrolyzed to the corresponding carboxylic acids, is the Reformatsky reaction. This reaction involves the condensation of an aldehyde or ketone with an α -halo ester in the presence of metallic zinc.

Experimental Protocol: Synthesis via Reformatsky Reaction

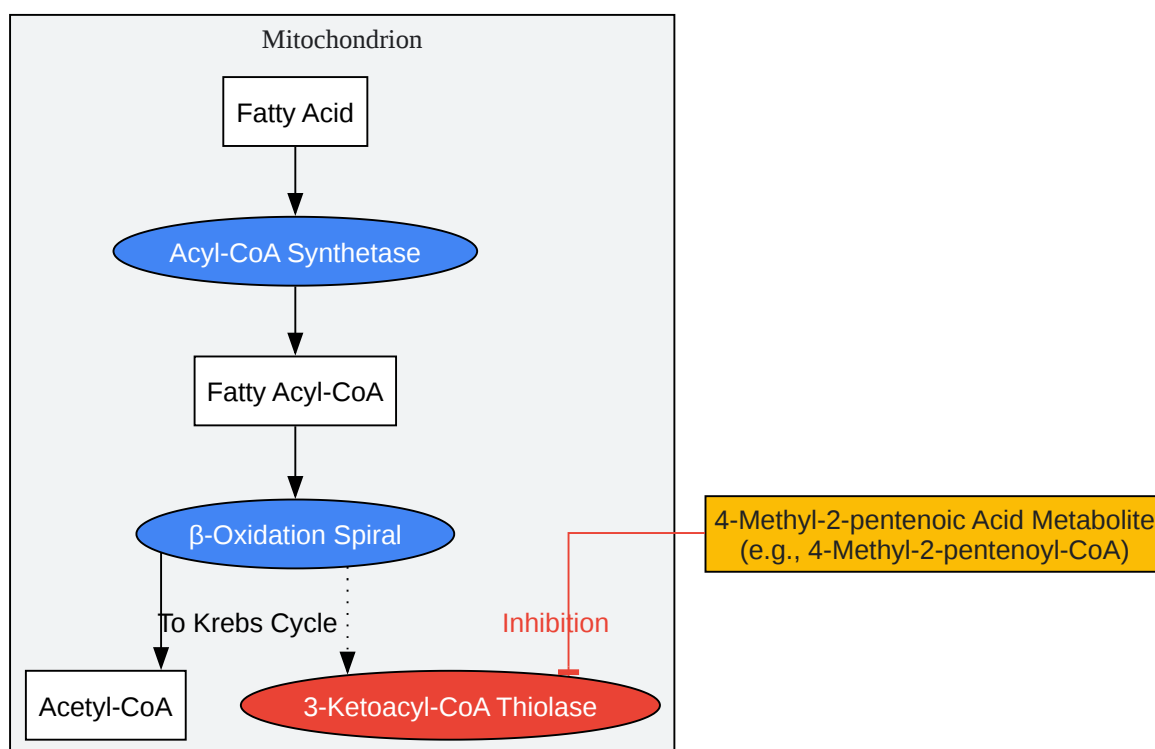
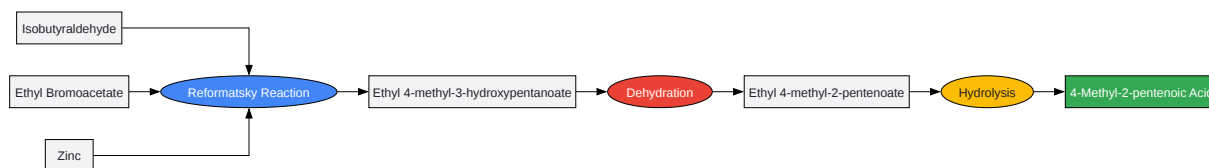
This protocol describes a general two-step procedure for the synthesis of **4-Methyl-2-pentenoic acid** starting from isobutyraldehyde and an ethyl bromoacetate.

Step 1: Synthesis of Ethyl 4-methyl-3-hydroxypentanoate

- **Activation of Zinc:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add activated zinc dust (1.2 equivalents). The zinc can be activated by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
- **Reaction Setup:** Add a crystal of iodine to the flask and gently heat to sublime the iodine, which further activates the zinc surface. Allow the flask to cool to room temperature.
- **Initiation:** Add a solution of isobutyraldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to the dropping funnel.
- **Reaction:** Add a small portion of the aldehyde/ester solution to the zinc. The reaction is initiated by gentle warming. Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux.
- **Completion:** After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
- **Work-up:** Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β -hydroxy ester. Purify the product by vacuum distillation.

Step 2: Dehydration and Hydrolysis to **4-Methyl-2-pentenoic Acid**

- Dehydration: The purified ethyl 4-methyl-3-hydroxypentanoate can be dehydrated to ethyl 4-methyl-2-pentenoate by treatment with a dehydrating agent such as phosphorus pentoxide or by heating with a catalytic amount of a strong acid (e.g., sulfuric acid).
- Hydrolysis: The resulting ethyl 4-methyl-2-pentenoate is then hydrolyzed to **4-Methyl-2-pentenoic acid** by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).
- Purification: The final product, **4-Methyl-2-pentenoic acid**, can be purified by vacuum distillation or recrystallization.



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References

- 1. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Methyl-2-pentenoic acid | C₆H₁₀O₂ | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methyl-2-pentenoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078204#4-methyl-2-pentenoic-acid-cas-number]

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